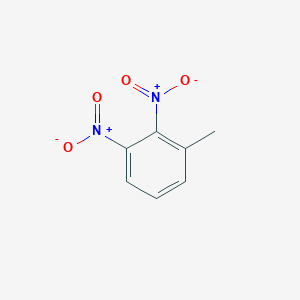

2,3-Dinitrotoluene

Cat. No. B167053

Key on ui cas rn:

602-01-7

M. Wt: 182.13 g/mol

InChI Key: DYSXLQBUUOPLBB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05675119

Procedure details

Eighty-five (85) parts of porous prill ammonium nitrate (average particle size, 1.7 mm; oil absorbency, 17%) preheated to 70° C., and 14 parts of a liquid dinitrotoluene mixture which was prepared by mixing 2,4-dinitrotoluene with 2,6-dinitrotoluene and heating at 70° C. were thoroughly mixed using a horizontal kneader equipped with a sigma wing, thereby obtaining a granular explosive of the present invention. After cooling, the granular explosive and 1 part of flake-shaped aluminium (P-0100; manufactured by Toyo Aluminium) were mixed using a horizontal kneader. The thus obtained explosive was recovered from the kneader and packed in a paper shell.

[Compound]

Name

( 85 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([O-:4])([O-:3])=O.[NH4+].[N+:6]([C:9]1[CH:14]=[C:13]([N+]([O-])=O)[CH:12]=[CH:11][C:10]=1[CH3:18])([O-:8])=[O:7].[N+](C1C=CC=C([N+]([O-])=O)C=1C)([O-])=O.[Al]>>[N+:1]([C:14]1[C:9]([N+:6]([O-:8])=[O:7])=[C:10]([CH3:18])[CH:11]=[CH:12][CH:13]=1)([O-:4])=[O:3] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

( 85 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[NH4+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preheated to 70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were thoroughly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a sigma wing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtaining a granular explosive of the present invention

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thus obtained explosive was recovered from the kneader

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |